4-(Butane-1-sulfinyl)butanoic acid

説明

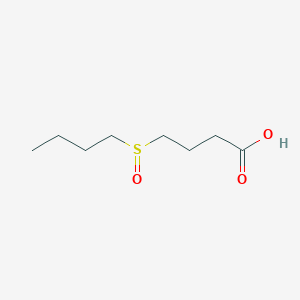

4-(Butane-1-sulfinyl)butanoic acid is a sulfur-containing carboxylic acid characterized by a sulfinyl group (-S(O)-) attached to the first carbon of a butane chain, which is further linked to a butanoic acid moiety.

特性

IUPAC Name |

4-butylsulfinylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-2-3-6-12(11)7-4-5-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVENRCFMVOMBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734177 | |

| Record name | 4-(Butane-1-sulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61798-15-0 | |

| Record name | 4-(Butane-1-sulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butane-1-sulfinyl)butanoic acid typically involves the oxidation of 4-(Butane-1-thio)butanoic acid. This oxidation can be achieved using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature to ensure the selective formation of the sulfinyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 4-(Butane-1-sulfinyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents.

Reduction: The sulfinyl group can be reduced back to a thiol group using reducing agents such as lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols (for esterification), amines (for amidation), and appropriate catalysts.

Major Products Formed:

Oxidation: 4-(Butane-1-sulfonyl)butanoic acid.

Reduction: 4-(Butane-1-thio)butanoic acid.

Substitution: Esters and amides of this compound.

科学的研究の応用

4-(Butane-1-sulfinyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of sulfinyl groups on biological systems.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(Butane-1-sulfinyl)butanoic acid involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological molecules. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Anti-Inflammatory Butanoic Acid Derivatives

- Fenbufen (4-(4’-Biphenyl)butanoic acid derivative): Fenbufen, a γ-oxo-substituted butanoic acid, demonstrates enhanced anti-inflammatory activity compared to simpler arylpropanoic acids like ibuprofen. Its IC50 values for HeLa cell viability range from 62.20 to 182.55 μM/L, with minimal cytotoxicity toward healthy PBMCs (IC50 > 300 μM/L) . The sulfinyl group in 4-(Butane-1-sulfinyl)butanoic acid may similarly modulate bioactivity, though its oxidation state (sulfinyl vs. oxo) could alter target binding or metabolic stability.

Halogenated Arylbutanoic Acids

- 4-(4-Bromophenyl)butanoic Acid: This compound (MW: 243.1) features a bromophenyl substituent, conferring high lipophilicity (density: 1.463 g/cm³) and a melting point of 67°C .

Sulfur-Containing Butanoic Acid Derivatives

- 4-(Butane-1-sulfonyl)benzoic Acid :

With a sulfonyl (-SO₂-) group attached to a benzoic acid core (MW: 242.29), this compound exhibits higher oxidation state sulfur compared to the sulfinyl group in the target compound. Sulfonyl groups are strongly electron-withdrawing, increasing acidity (pKa ~1-2 for sulfonic acids), whereas sulfinyl groups are less acidic (pKa ~4-5 for sulfinic acids). This difference may influence interactions with biological targets, such as cyclooxygenase (COX) enzymes .

Aromatic-Substituted Butanoic Acids

- However, steric hindrance from the naphthyl group might limit binding efficiency to compact enzyme active sites, unlike the more flexible sulfinylbutane chain in this compound .

Key Research Findings and Implications

- Bioactivity Potential: Sulfinyl groups may offer a balance between reactivity (via lone-pair electrons on sulfur) and stability compared to sulfonyl or oxo groups. This could enhance target selectivity in anti-inflammatory or anticancer applications .

- Metabolic Considerations : The chirality of the sulfinyl group might influence metabolic pathways, as seen in proton pump inhibitors (e.g., omeprazole), where enantiomers exhibit differing pharmacokinetics .

- Toxicity Profile: Structural analogs like 4-(Azepan-1-yl)butanoic acid () and sulfonamide derivatives () highlight the importance of substituent effects on toxicity. The sulfinyl group’s moderate polarity may reduce gastrointestinal irritation compared to traditional NSAIDs .

生物活性

Overview

4-(Butane-1-sulfinyl)butanoic acid is an organosulfur compound that has garnered interest due to its potential biological activities. Its structure features a sulfinyl group attached to a butane chain, which is further connected to a butanoic acid moiety. This unique configuration allows it to participate in various biochemical interactions, making it a valuable compound for research in pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Redox Reactions : The sulfinyl group can engage in redox reactions, influencing the oxidative state of biological molecules, which may play a role in cellular signaling and stress responses.

- Interaction with Proteins : The carboxylic acid moiety can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity and stability .

- Nrf2 Pathway Activation : Similar organosulfur compounds have been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This suggests that this compound may also exert protective effects against oxidative damage .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : It may enhance the antioxidant capacity of cells by upregulating the expression of antioxidant enzymes through Nrf2 activation.

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although more research is needed to fully understand its efficacy against specific pathogens .

Study 1: Antioxidant Activity

In a study examining various organosulfur compounds, this compound was tested for its ability to scavenge free radicals. Results indicated that it effectively reduced oxidative stress markers in cell cultures, supporting its potential as an antioxidant agent.

Study 2: Nrf2 Activation

Research conducted on cell lines exposed to oxidative stress revealed that treatment with this compound led to increased Nrf2 nuclear translocation and subsequent upregulation of cytoprotective genes. This finding highlights its role in enhancing cellular defense mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Functional Group | Biological Activity |

|---|---|---|

| 4-(Butane-1-thio)butanoic acid | Thiol | Moderate antioxidant; less effective than sulfinyl analogs |

| 4-(Butane-1-sulfonyl)butanoic acid | Sulfonyl | Stronger antimicrobial properties; more stable than sulfinyl |

| Butanoic acid derivatives | Various | General metabolic effects; lacks specific biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。